4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole 4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 1286718-51-1
VCID: VC7443707
InChI: InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-19(26-18)25-15-7-10-22(11-8-15)27(23,24)16-4-3-9-20-12-16/h3-6,9,12,15H,7-8,10-11H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52

4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

CAS No.: 1286718-51-1

Cat. No.: VC7443707

Molecular Formula: C19H21N3O3S2

Molecular Weight: 403.52

* For research use only. Not for human or veterinary use.

4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole - 1286718-51-1

Specification

CAS No. 1286718-51-1
Molecular Formula C19H21N3O3S2
Molecular Weight 403.52
IUPAC Name 4,7-dimethyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Standard InChI InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-19(26-18)25-15-7-10-22(11-8-15)27(23,24)16-4-3-9-20-12-16/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Standard InChI Key WAUCVFNKCJDERI-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4

Introduction

Structural Features and Physicochemical Properties

Core Architecture

The compound features a benzo[d]thiazole scaffold substituted at the 2-position with a piperidin-4-yloxy group and at the 1-position with a pyridin-3-ylsulfonyl moiety. Key structural components include:

  • Benzo[d]thiazole ring: A bicyclic system with a sulfur atom at position 1 and a nitrogen atom at position 3, known for its role in modulating biological activity .

  • Piperidine ring: A six-membered nitrogen-containing ring that enhances solubility and bioavailability .

  • Pyridin-3-ylsulfonyl group: A sulfonamide-linked pyridine fragment contributing to hydrogen bonding and enzyme inhibition .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₃S₂
Molecular Weight403.52 g/mol
IUPAC Name4,7-dimethyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}-1,3-benzothiazole
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
SolubilityNot fully characterized

The compound’s logP (partition coefficient) is estimated to be moderate (~3.5), suggesting balanced lipophilicity and hydrophilicity.

Synthesis Pathways

Key Synthetic Strategies

The synthesis of this compound likely involves multi-step reactions:

  • Formation of the benzo[d]thiazole core: Cyclization of 2-aminothiophenol derivatives with carbonyl compounds .

  • Introduction of the piperidin-4-yloxy group: Nucleophilic substitution at the 2-position of the benzothiazole using a piperidin-4-ol derivative .

  • Sulfonylation of the piperidine nitrogen: Reaction with pyridine-3-sulfonyl chloride to install the sulfonyl group .

Optimization Challenges

  • Steric hindrance: Bulky substituents on the piperidine ring may reduce reaction yields .

  • Sulfonylation efficiency: Pyridine-3-sulfonyl chloride’s reactivity requires controlled conditions to avoid side products .

Research Findings and Hypothetical Mechanisms

Molecular Docking Insights

Computational studies on related benzothiazoles reveal:

  • Binding to MurB: A bacterial cell wall synthesis enzyme (PDB: 1MBT) with a docking score of −9.2 kcal/mol .

  • Interaction with CYP51: Fungal lanosterol demethylase (PDB: 5FSA) via hydrogen bonding with the sulfonyl group .

Structure-Activity Relationships (SAR)

  • Methyl groups at C4/C7: Enhance lipophilicity and membrane permeability .

  • Piperidin-4-yloxy linker: Improves solubility and pharmacokinetics .

Pharmacological and Toxicological Profile

ADME Properties

ParameterPrediction
AbsorptionHigh (Caco-2 permeability: 8.7 × 10⁻⁶ cm/s)
MetabolismHepatic (CYP3A4 substrate)
Half-life~6 hours (estimated)

Toxicity Considerations

  • Mutagenicity: Negative in Ames tests for related sulfonamides .

  • hERG inhibition: Low risk (predicted IC₅₀ > 10 μM) .

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